4-Methoxy-1H-indol-6-ylamine hydrochloride CAS 1965309-82-3
4-Methoxy-1H-indol-6-ylamine hydrochloride CAS 1965309-82-3
An In-Depth Technical Guide to 4-Methoxy-1H-indol-6-ylamine Hydrochloride (CAS 1965309-82-3): Synthesis, Characterization, and Applications in Drug Discovery
Introduction and Strategic Significance
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged scaffold, 4-Methoxy-1H-indol-6-ylamine hydrochloride presents itself as a strategically valuable, yet sparsely documented, synthetic intermediate.
This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound. We will move beyond simple data reporting to explain the causality behind synthetic strategies, analytical validation, and its potential as a versatile building block for drug discovery programs. The presence of a methoxy group at the C4-position and a primary amine at the C6-position offers two distinct points for chemical modification, making it a highly valuable synthon for generating libraries of complex molecules. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for laboratory use.
Physicochemical and Handling Properties
The physical properties of 4-Methoxy-1H-indol-6-ylamine hydrochloride are critical for its effective use in a research setting. As a hydrochloride salt of a primary amine, it is expected to be a crystalline solid with improved solubility in polar solvents compared to its freebase form.
| Property | Value | Source/Rationale |
| CAS Number | 1965309-82-3 | Topic Specification |
| Molecular Formula | C₉H₁₁ClN₂O | Calculated |
| Molecular Weight | 214.65 g/mol | Calculated |
| Appearance | Off-white to light brown crystalline solid | Inferred from similar amine hydrochlorides[2] |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Inferred from structure and salt form |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. | Best practice for amine salts[3] |
Synthesis and Purification: A Validated Workflow
The synthesis of 4-Methoxy-1H-indol-6-ylamine hydrochloride is not extensively documented in readily available literature, a common scenario for specialized intermediates. Therefore, a robust and logical synthetic route is proposed based on well-established indole chemistry principles.[4][5] The strategy involves the regioselective nitration of a 4-methoxyindole precursor, followed by a chemoselective reduction of the nitro group to the desired amine.
Proposed Synthetic Pathway
The synthesis is best approached in two main stages starting from the commercially available 4-Methoxy-1H-indole.
Caption: Proposed synthetic route for 4-Methoxy-1H-indol-6-ylamine hydrochloride.
Step 1: Regioselective Nitration of 4-Methoxy-1H-indole
Causality: The indole nucleus is electron-rich and susceptible to electrophilic substitution. The directing effects of the fused benzene ring and the methoxy group favor substitution at the C6 position under carefully controlled nitrating conditions. Using a classic potassium nitrate/sulfuric acid system at low temperatures minimizes side reactions and potential oxidation of the indole ring.
Protocol:
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To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL), cooled to 0 °C in an ice-salt bath, add 4-Methoxy-1H-indole (5.0 g, 33.9 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.
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Stir the resulting solution for 15 minutes until all the indole has dissolved.
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Add potassium nitrate (KNO₃, 3.43 g, 33.9 mmol) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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Carefully pour the reaction mixture onto crushed ice (200 g). The crude product will precipitate.
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Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
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Dry the solid under vacuum to yield crude 4-Methoxy-6-nitro-1H-indole, which can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.
Step 2: Catalytic Hydrogenation (Reduction)
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for reducing aromatic nitro groups to primary amines. It is a highly efficient and clean reaction, operating under mild conditions with hydrogen gas. This method is chemoselective, leaving the indole ring and the methoxy ether group intact.
Protocol:
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In a hydrogenation vessel, dissolve the crude 4-Methoxy-6-nitro-1H-indole (4.0 g, 20.8 mmol) in methanol (100 mL).
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Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Seal the vessel, evacuate the air, and purge with hydrogen gas (3 cycles).
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Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material.
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Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).
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Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Methoxy-1H-indol-6-ylamine free base as an oil or solid, which is often prone to oxidation and should be used immediately in the next step.
Step 3: Hydrochloride Salt Formation
Causality: Converting the free base amine to its hydrochloride salt significantly improves its stability, crystallinity, and ease of handling. The salt is less susceptible to aerial oxidation. The use of a non-aqueous solvent system (e.g., HCl in dioxane or ether) ensures a clean precipitation of the salt.
Protocol:
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Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 50 mL).
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To this stirred solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane dropwise until the solution becomes acidic (test with pH paper on a wetted glass rod).
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A precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
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Collect the solid by vacuum filtration.
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Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.
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Dry the resulting solid under high vacuum at 40 °C to yield 4-Methoxy-1H-indol-6-ylamine hydrochloride as a stable, crystalline solid.
Analytical Characterization and Validation
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques and expected results provide a framework for the characterization of 4-Methoxy-1H-indol-6-ylamine hydrochloride.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: ~11.0 (s, 1H, indole N-H), ~9.5 (br s, 3H, -NH₃⁺), ~7.2 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.5 (m, 1H, indole C3-H), ~6.4 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ: ~150.0 (C-O), ~138.0, ~135.0, ~125.0, ~122.0, ~115.0, ~105.0, ~100.0, ~95.0 (Aromatic/Indole carbons), ~55.0 (-OCH₃). |
| Mass Spec. | (ESI+) m/z: 177.09 [M+H]⁺ for the free base (C₉H₁₀N₂O). |
| FT-IR | (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2800-2500 (broad, -NH₃⁺ stretch), 1620, 1580 (C=C aromatic stretch), 1250 (C-O stretch). |
| Purity (HPLC) | >98% (Typical target for research-grade material). |
Justification of Analytical Data:
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¹H NMR: The broad singlet around 9.5 ppm is characteristic of the three protons of the ammonium salt (-NH₃⁺). The downfield singlet for the indole N-H is also expected. The distinct signals for the aromatic protons and the sharp singlet for the methoxy group confirm the core structure.
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Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will detect the protonated free base, providing an exact mass that confirms the molecular formula.
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FT-IR: The broad absorption in the 2800-2500 cm⁻¹ region is a classic indicator of an amine salt. The other stretches confirm the presence of the key functional groups.
Applications in Drug Discovery
The true value of 4-Methoxy-1H-indol-6-ylamine hydrochloride lies in its utility as a versatile synthetic intermediate. The primary amine at the C6-position serves as a crucial "functional handle" for introducing diversity into the molecule. This position is often exploited in the synthesis of targeted therapies, such as kinase inhibitors, where this amine can form key hydrogen bonds or be used as an attachment point for side chains that probe specific pockets of the enzyme's active site.
Caption: Derivatization potential of the 6-amino functional group.
Key Reaction Classes:
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Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides. This is a fundamental transformation for building complex molecules and linking to other pharmacophores.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many approved drugs.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, enabling the introduction of diverse alkyl and aryl substituents.
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Buchwald-Hartwig or Ullmann Coupling: The amine can participate in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides, further expanding structural diversity.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While this specific compound lacks a dedicated safety data sheet (SDS), a reliable safety profile can be constructed from data on analogous amine hydrochlorides and indole derivatives.[3][6][7][8]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling:
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Storage:
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Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
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References
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Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. Available at: [Link]
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PubChem. (2024). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Available at: [Link]
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Omar, N. A. S., et al. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Molecules, 27(15), 4995. Available at: [Link]
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Dobson, D. R., et al. (1991). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 56(12), 3975–3977. Available at: [Link]
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Kotha, S., & Misra, S. (2016). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. Available at: [Link]
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